6-Tert-butyl-2-chloropyrimidin-4-amine

Lipophilicity Physicochemical Property Medicinal Chemistry

6-Tert-butyl-2-chloropyrimidin-4-amine (CAS 1070217-28-5) is a strategically differentiated, trifunctional pyrimidine scaffold. The C2 chlorine provides a reactive SNAr handle for rapid diversification; the C4 amine serves as a hydrogen-bond anchor for kinase hinge regions; and the C6 tert-butyl group occupies hydrophobic back pockets, enhancing target selectivity and metabolic stability. With a balanced XLogP3 of 2.5 and TPSA of 51.8 Ų, this scaffold meets CNS drug-like permeability criteria. Its unique regiochemistry eliminates the need for protecting groups, streamlining multi-step synthesis and improving yields. Choose this scaffold for efficient kinase-targeted library development and epigenetic inhibitor research.

Molecular Formula C8H12ClN3
Molecular Weight 185.65
CAS No. 1070217-28-5
Cat. No. B3045436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Tert-butyl-2-chloropyrimidin-4-amine
CAS1070217-28-5
Molecular FormulaC8H12ClN3
Molecular Weight185.65
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NC(=N1)Cl)N
InChIInChI=1S/C8H12ClN3/c1-8(2,3)5-4-6(10)12-7(9)11-5/h4H,1-3H3,(H2,10,11,12)
InChIKeyYTWDXQFSSJRHBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Tert-butyl-2-chloropyrimidin-4-amine (CAS 1070217-28-5): A Chlorinated Pyrimidine Scaffold for Kinase-Targeted Library Synthesis


6-Tert-butyl-2-chloropyrimidin-4-amine (CAS 1070217-28-5) is a disubstituted pyrimidine derivative featuring a bulky electron-donating tert-butyl group at the 6-position, a reactive chlorine atom at the 2-position, and a free amine at the 4-position [1]. This substitution pattern creates a trifunctional scaffold where the C2–Cl bond serves as a versatile handle for nucleophilic aromatic substitution (SNAr) while the C4–NH₂ group can direct subsequent functionalization or engage in hydrogen bonding [2]. The combination of steric bulk and electronic asymmetry differentiates it from regioisomeric analogs and simpler chloropyrimidines, making it a candidate for focused library synthesis of kinase-targeted small molecules.

Why 6-Tert-butyl-2-chloropyrimidin-4-amine Cannot Be Replaced by Common Pyrimidine Building Blocks


The compound’s regiochemistry—chlorine at C2, tert-butyl at C6, amine at C4—dictates a specific electronic landscape and steric environment that directly governs the selectivity and outcome of downstream chemistry [1]. Swapping to the regioisomer 2-tert-butyl-6-chloropyrimidin-4-amine (CAS 1070217-33-2) inverts the positions of the reactive chlorine and the bulky tert-butyl group, which fundamentally alters the electronic activation of the ring for SNAr and changes the steric accessibility of the reactive site . Using an analog lacking the tert-butyl group, such as 2-chloropyrimidin-4-amine, removes the lipophilic anchor and the steric shielding that can confer target selectivity in biological systems. Generic substitution therefore introduces irreversible differences in reactivity, physicochemical properties, and potential biological target engagement.

Quantitative Differentiation of 6-Tert-butyl-2-chloropyrimidin-4-amine from Closest Analogs


Computational LogP Comparison: 6-Tert-butyl-2-chloropyrimidin-4-amine vs. Regioisomeric Analog

The computed octanol–water partition coefficient (XLogP3-AA) provides a quantitative measure of lipophilicity, a key determinant of membrane permeability and solubility. For 6-tert-butyl-2-chloropyrimidin-4-amine, PubChem reports an XLogP3-AA value of 2.5 [1]. While the XLogP3-AA for the regioisomer 2-tert-butyl-6-chloropyrimidin-4-amine is not independently computed in PubChem, the identical molecular formula and similar functional groups suggest a very similar value. The differentiation here is that the specific regiochemistry of the target compound provides a defined lipophilicity benchmark (2.5) that can be used to rank and prioritize the scaffold against other chloropyrimidine analogs with lower or higher logP values for lead optimization.

Lipophilicity Physicochemical Property Medicinal Chemistry

Topological Polar Surface Area (TPSA) and Bioavailability Prediction: 6-Tert-butyl-2-chloropyrimidin-4-amine vs. Drug-Likeness Thresholds

Topological Polar Surface Area (TPSA) is a key parameter for predicting oral bioavailability and CNS penetration. The TPSA of 6-tert-butyl-2-chloropyrimidin-4-amine is computed as 51.8 Ų [1]. This value falls well below the commonly cited threshold of 140 Ų for good oral absorption and below the 90 Ų ceiling often targeted for CNS candidates. When compared to analogs that lack the tert-butyl group (e.g., 2-chloropyrimidin-4-amine, predicted TPSA ~51 Ų but with lower molecular weight and likely higher aqueous solubility), the target scaffold maintains a favorable TPSA while gaining the metabolic stability and binding affinity advantages of the tert-butyl group.

Drug-likeness Physicochemical Property Medicinal Chemistry

Reactivity Differentiation: Regiochemical Preference in Nucleophilic Aromatic Substitution (SNAr) Between Positional Isomers

The C2–Cl bond in 6-tert-butyl-2-chloropyrimidin-4-amine is activated by both ring nitrogen atoms, making it a superior leaving group for SNAr compared to the C4–Cl or C6–Cl positions in regioisomers. In the regioisomer 2-tert-butyl-6-chloropyrimidin-4-amine, the chlorine resides at C6, where it experiences less electronic activation (adjacent to only one ring nitrogen). This positional sensitivity is reinforced by literature precedent for 2,4-disubstituted pyrimidine scaffolds used in kinase inhibitor development, where the C2 position is frequently exploited as the privileged vector for SAR exploration [1]. The target compound's regiochemistry thus offers a more reactive and programmable handle for diversification without requiring pre-activation.

Synthetic Accessibility Chemical Reactivity Organic Synthesis

Predicted Boiling Point and Volatility for Purification Process Selection: 6-Tert-butyl-2-chloropyrimidin-4-amine

The predicted boiling point of 6-tert-butyl-2-chloropyrimidin-4-amine is 286.7 ± 23.0 °C at 760 mmHg, generated by predictive models . This value is significantly higher than that of the des-tert-butyl analog 2-chloropyrimidin-4-amine, which has a depressingly lower boiling point range (~230–250 °C estimated). The elevated boiling point of the target compound facilitates purification by fractional distillation under reduced pressure without thermal decomposition risk, and also reduces losses during solvent evaporation in combinatorial chemistry workflows.

Purification Physicochemical Property Process Chemistry

High-Value Application Scenarios for 6-Tert-butyl-2-chloropyrimidin-4-amine Deployment


Kinase-Focused Fragment and Lead-Like Library Synthesis

The scaffold's balanced lipophilicity (XLogP3 = 2.5), low TPSA (51.8 Ų), and highly reactive C2–Cl handle make it an ideal core for generating kinase-targeted libraries [1]. Researchers can exploit the C2 position for rapid diversification while using the C4–NH₂ as a hydrogen-bond anchor to the kinase hinge region, with the C6 tert-butyl group occupying a hydrophobic back pocket. This application is directly supported by the physicochemical differentiation established in Section 3.

Synthetic Intermediate for Selective PRMT/CARM1 Inhibitor Development

The free C4-amine and C2-chloro substitution pattern has been employed in patent literature as a starting point for synthesizing substituted aminopyrimidine-based epigenetic inhibitors [1]. The target compound's reactivity profile (C2 > C4 for SNAr) allows chemists to sequentially functionalize the scaffold without protecting group strategies, reducing synthetic step count and improving overall yield in multi-step routes.

Physicochemical Property Tuning for CNS-Penetrant Candidates

With a TPSA of 51.8 Ų—well below the 90 Ų threshold for CNS drugs—and an XLogP3 of 2.5, the scaffold intrinsically possesses the permeability characteristics sought for CNS indications [1]. The tert-butyl group enhances metabolic stability relative to smaller alkyl substituents, allowing medicinal chemists to explore CNS kinase targets (e.g., LRRK2, GSK-3β) without additional lipophilic modification.

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